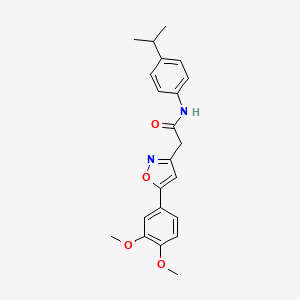

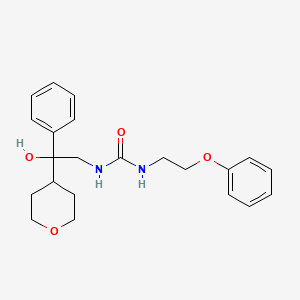

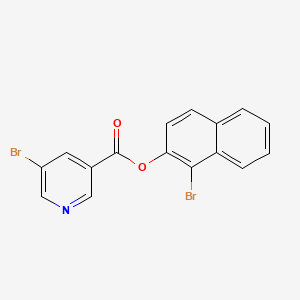

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide, also known as NPY-NB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been extensively studied for its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

Oxidation and Reduction Processes

Research has highlighted the enzyme-catalyzed oxidation processes involving similar naphthalene derivatives. For instance, naphthalene dioxygenase from Pseudomonas sp. has been shown to oxidize toluene and ethylbenzene, producing benzyl alcohol, benzaldehyde, and other derivatives through reactions involving benzylic monooxygenation and dioxygen-dependent alcohol oxidation (Lee & Gibson, 1996). This suggests potential biotechnological applications in environmental remediation or synthetic chemistry.

Electropolymerization and Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including those with naphthalene units, have been synthesized and shown to oxidize at relatively low potentials, forming stable conducting polymers (Sotzing et al., 1996). This research opens pathways for the development of new materials with potential applications in electronics and energy storage.

Synthesis of Pyrroles and Porphyrins

The synthesis of pyrroles fused with aromatic rings, including naphthalene derivatives, has been demonstrated, offering a route to highly conjugated porphyrins (Ono et al., 1996). These compounds have significant implications for the development of novel organic semiconductors and photovoltaic devices.

Antiviral Activities

Some naphthalene derivatives have been synthesized and tested for antiviral activities, showing promising results against the H5N1 virus (Flefel et al., 2014). This suggests potential applications in the development of new antiviral drugs.

Coordination Polymers and Sensing

Naphthalene dicarboxylate has been utilized in the synthesis of coordination polymers, which exhibit strong fluorescence and can act as efficient sensors for detecting nitroaromatic compounds, indicating applications in security and environmental monitoring (Guo et al., 2013).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of N-substituted p-nitroaniline molecules, including naphthalene derivatives, have been theoretically studied, showing large hyperpolarizability. This indicates potential uses in photovoltaic device fabrication (Varghese et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-23(20-11-3-4-13-21(20)26(28)29)24-16-22(25-14-5-6-15-25)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJHJURXUAATNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)